molecular formula C14H11ClO2 B6378251 5-(3-Chloro-4-methylphenyl)-2-formylphenol, 95% CAS No. 1261919-20-3

5-(3-Chloro-4-methylphenyl)-2-formylphenol, 95%

Cat. No. B6378251
CAS RN: 1261919-20-3
M. Wt: 246.69 g/mol
InChI Key: JAQXAOIZFCJKMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-Chloro-4-methylphenyl)-2-formylphenol, 95% (5-CMP-2FP-95) is a phenolic compound with a wide range of industrial and scientific applications. It is a member of the phenylpropene family, which is composed of aromatic compounds with a carbonyl group attached to an aromatic ring. 5-CMP-2FP-95 is a white crystalline solid that is insoluble in water, but soluble in organic solvents such as ethanol, acetone, and ethyl acetate. It has a melting point of 90-92°C and a boiling point of 230°C. 5-CMP-2FP-95 is used in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals.

Scientific Research Applications

5-(3-Chloro-4-methylphenyl)-2-formylphenol, 95% has a wide range of scientific research applications. It is used as a reagent in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals. It is also used in the synthesis of biocatalysts, such as enzymes and antibodies. 5-(3-Chloro-4-methylphenyl)-2-formylphenol, 95% is also used as a starting material in the synthesis of a variety of compounds, including drugs, pesticides, and fragrances.

Mechanism of Action

The mechanism of action of 5-(3-Chloro-4-methylphenyl)-2-formylphenol, 95% is based on its ability to form a stable complex with a variety of substrates. The complex formed between the compound and the substrate can be used to catalyze a variety of reactions, including oxidation, reduction, and hydrolysis. The reaction rate is dependent on the nature of the substrate, the concentration of the compound, and the reaction conditions.
Biochemical and Physiological Effects
5-(3-Chloro-4-methylphenyl)-2-formylphenol, 95% has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other xenobiotics. It has also been found to inhibit the activity of aromatase, an enzyme involved in the synthesis of estrogens. In addition, 5-(3-Chloro-4-methylphenyl)-2-formylphenol, 95% has been found to have anti-inflammatory and anti-oxidant properties.

Advantages and Limitations for Lab Experiments

The use of 5-(3-Chloro-4-methylphenyl)-2-formylphenol, 95% in laboratory experiments has a number of advantages. It is a relatively inexpensive compound, and it is readily available from chemical suppliers. It is also relatively stable, and it can be stored for long periods of time without significant degradation. Additionally, 5-(3-Chloro-4-methylphenyl)-2-formylphenol, 95% can be used in a variety of reactions, including oxidation, reduction, and hydrolysis.
However, there are also some limitations to the use of 5-(3-Chloro-4-methylphenyl)-2-formylphenol, 95% in laboratory experiments. It is not soluble in water, so it must be dissolved in an organic solvent such as ethanol, acetone, or ethyl acetate. Additionally, it is flammable and can be hazardous if not handled properly.

Future Directions

Given the wide range of applications of 5-(3-Chloro-4-methylphenyl)-2-formylphenol, 95%, there are a number of potential future directions for research. One potential area of research is the development of new methods for the synthesis of 5-(3-Chloro-4-methylphenyl)-2-formylphenol, 95%. Additionally, further research could be conducted on the biochemical and physiological effects of the compound, as well as its potential therapeutic applications. Finally, research could be conducted on the environmental fate and toxicity of 5-(3-Chloro-4-methylphenyl)-2-formylphenol, 95%.

Synthesis Methods

5-(3-Chloro-4-methylphenyl)-2-formylphenol, 95% is synthesized using a multi-step process that involves the initial reaction of 3-chloro-4-methylphenol with formaldehyde in the presence of an acid catalyst, such as sulfuric acid. This reaction results in the formation of 5-(3-chloro-4-methylphenyl)-2-formylphenol, 95% (5-(3-Chloro-4-methylphenyl)-2-formylphenol, 95%). The product is then purified by recrystallization, and the desired purity of the compound is obtained by distillation.

properties

IUPAC Name

4-(3-chloro-4-methylphenyl)-2-hydroxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO2/c1-9-2-3-10(6-13(9)15)11-4-5-12(8-16)14(17)7-11/h2-8,17H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAQXAOIZFCJKMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=C(C=C2)C=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20685191
Record name 3'-Chloro-3-hydroxy-4'-methyl[1,1'-biphenyl]-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20685191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261919-20-3
Record name 3'-Chloro-3-hydroxy-4'-methyl[1,1'-biphenyl]-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20685191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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